molecular formula C18H18Cl2 B14220233 Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis[4-methyl- CAS No. 832732-37-3

Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis[4-methyl-

Katalognummer: B14220233
CAS-Nummer: 832732-37-3
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: SIBNXEFYHBUTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-]: is an organic compound with a complex structure that includes benzene rings and chlorinated butenylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] typically involves the reaction of 2,4-dichlorobutene with 4-methylbenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the chlorinated groups into less reactive forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and materials science.

Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development and as a probe for studying biological processes. Its unique structure allows it to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorinated butenylidene groups can form reactive intermediates that interact with nucleophiles, leading to various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

  • Benzene, 1,1’-(1-butenylidene)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,4-dichloro-

Comparison: Compared to these similar compounds, Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] is unique due to the presence of two chlorine atoms on the butenylidene group. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

832732-37-3

Molekularformel

C18H18Cl2

Molekulargewicht

305.2 g/mol

IUPAC-Name

1-[2,4-dichloro-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene

InChI

InChI=1S/C18H18Cl2/c1-13-3-7-15(8-4-13)18(17(20)11-12-19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

SIBNXEFYHBUTRU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.